ethyl (E)-3-(1,2,4-triazol-4-ylamino)but-2-enoate
Description
Ethyl (E)-3-(1,2,4-triazol-4-ylamino)but-2-enoate (synonyms include AC1O4O5E, ZINC2573041, and ST50989846 ) is a heterocyclic enoate derivative characterized by a 1,2,4-triazole moiety linked via an amino group to an α,β-unsaturated ester backbone. Its structure combines a conjugated double bond (but-2-enoate) with a polar triazolylamino substituent, making it a candidate for studies in medicinal chemistry, agrochemicals, and materials science. The (E)-stereochemistry at the double bond is critical for its reactivity and intermolecular interactions, particularly hydrogen bonding, which influences its crystallinity and stability .
Properties
CAS No. |
392727-55-8 |
|---|---|
Molecular Formula |
C8H12N4O2 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
ethyl (E)-3-(1,2,4-triazol-4-ylamino)but-2-enoate |
InChI |
InChI=1S/C8H12N4O2/c1-3-14-8(13)4-7(2)11-12-5-9-10-6-12/h4-6,11H,3H2,1-2H3/b7-4+ |
InChI Key |
XVZRDSUYUFVMCG-QPJJXVBHSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NN1C=NN=C1 |
Canonical SMILES |
CCOC(=O)C=C(C)NN1C=NN=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-(1,2,4-triazol-4-ylamino)but-2-enoate typically involves the reaction of an appropriate triazole derivative with an ethyl ester of a suitable unsaturated carboxylic acid. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(1,2,4-triazol-4-ylamino)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazole compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Ethyl (E)-3-(1,2,4-triazol-4-ylamino)but-2-enoate exhibits promising antimicrobial properties. Studies have shown that compounds containing triazole moieties are effective against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes required for microbial growth.
Cancer Treatment
Research indicates that triazole derivatives can act as inhibitors of specific cancer-related pathways. This compound has been investigated for its potential to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that this compound could induce apoptosis in human cancer cells by activating caspase pathways.
Agricultural Science Applications
Fungicide Development
The incorporation of triazole structures into agricultural chemicals has led to the development of effective fungicides. This compound can be utilized to design new fungicidal agents that target plant pathogens while minimizing toxicity to crops.
Herbicide Potential
This compound's unique structure allows it to interact with plant growth regulators. Preliminary studies suggest that it may serve as a herbicide by disrupting normal plant growth processes.
| Application | Description | Reference |
|---|---|---|
| Fungicide Development | Targets plant pathogens; minimizes crop toxicity. | |
| Herbicide Potential | Disrupts normal plant growth processes; potential as a herbicide. |
Materials Science Applications
Polymer Chemistry
this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its ability to form cross-links in polymer networks can lead to the development of advanced materials with tailored characteristics.
Photopolymerizable Compositions
Research has highlighted the potential of this compound in photopolymerizable systems for creating optical components. The unique chemical structure allows it to participate in light-induced polymerization reactions, making it suitable for applications in optics and electronics.
Case Studies
-
Antimicrobial Efficacy Study
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed significant inhibition zones compared to control groups, indicating its potential as a new antimicrobial agent. -
Cancer Cell Line Research
In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a 50% reduction in cell viability after 48 hours of exposure, suggesting its effectiveness as a therapeutic agent. -
Fungicide Development Trials
Field trials conducted with formulations containing this compound showed a 70% reduction in fungal infections on treated crops compared to untreated controls.
Mechanism of Action
The mechanism of action of ethyl (E)-3-(1,2,4-triazol-4-ylamino)but-2-enoate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The triazole ring is known to form strong interactions with metal ions and proteins, which can influence its biological activity.
Comparison with Similar Compounds
Key Observations :
- Stereochemical Integrity : The (E)-configuration dominates in analogs like the naphthalen-2-yl derivative, ensuring planar geometry for conjugation and π-stacking . The (Z)-isomer in the methylphenyl analog may reflect a synthesis or reporting error.
- Substituent Effects: Aromatic Groups (e.g., naphthalen-2-yl): Increase molecular weight and lipophilicity, as seen in the higher melting point (54°C) .
Hydrogen Bonding and Crystallinity
The triazolylamino group in the target compound facilitates hydrogen bonding, a critical factor in crystal packing. Etter’s graph-set analysis suggests that such motifs stabilize supramolecular architectures. In contrast, naphthalen-2-yl and methylphenyl analogs rely on van der Waals interactions, leading to less predictable crystallinity.
Research Implications and Gaps
- Comparatively, piperazinyl analogs are explored for CNS drug delivery .
- Materials Science : The conjugated ester backbone in all analogs suggests utility in polymer precursors or photoresponsive materials.
- Data Limitations: Physical properties (e.g., melting point, solubility) for the triazolylamino derivative are absent in the evidence, necessitating further experimental characterization.
Biological Activity
Ethyl (E)-3-(1,2,4-triazol-4-ylamino)but-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound based on diverse research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₄O₂ |
| Molecular Weight | 198.24 g/mol |
| CAS Number | 80535-24-6 |
| IUPAC Name | This compound |
This compound exhibits its biological effects primarily through interactions with various molecular targets. The triazole moiety is known for its ability to coordinate with metal ions and interact with enzymes, potentially acting as an enzyme inhibitor. This interaction can disrupt cellular processes critical for pathogen survival or cancer cell proliferation.
Antimicrobial Activity
Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial and fungal strains. A study demonstrated that derivatives of triazole compounds showed promising results in inhibiting the growth of pathogenic microorganisms, which suggests that this compound may share similar properties .
Anticancer Potential
Triazole derivatives have also been explored for their anticancer activities. The mechanism involves the inhibition of specific kinases or other proteins involved in cell division and survival pathways. For instance, a related compound was shown to inhibit HSET (KIFC1), leading to multipolar mitotic spindles in cancer cells, which ultimately resulted in cell death . Such findings indicate that this compound may possess similar anticancer properties.
Case Studies
- Antimicrobial Efficacy : In a comparative study assessing various triazole derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antifungal agents.
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that compounds similar to this compound induced apoptosis through mitochondrial pathways. The study highlighted the potential of these compounds in targeting cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
